1,1-Diethylthiourea

概要

説明

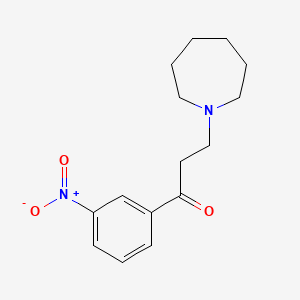

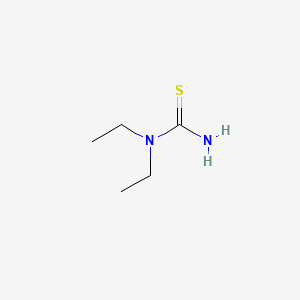

1,1-Diethylthiourea (DETU) is an organosulfur compound and a derivative of thiourea. It is used in a variety of scientific research applications, including in biochemical and physiological studies. DETU is a relatively new compound, so there is still much to be explored in terms of its potential uses and applications.

科学的研究の応用

Antimicrobial Activity

1,1-Diethylthiourea derivatives have been studied for their antimicrobial properties . Research indicates that these compounds, along with their nickel and copper complexes, exhibit significant in vitro anti-bacterial and anti-yeast activities . They are particularly effective against a range of Gram-positive and Gram-negative bacteria, as well as various yeast species. The structure of these compounds plays a crucial role in their antimicrobial efficacy.

Vulcanization Accelerator in Rubber Industry

This compound is primarily used in the rubber industry as an accelerator for vulcanization . It is effective in speeding up the cross-linking process in several types of rubber, including polychloroprene (neoprene), ethylene–propylene–diene, and chlorobutyl rubber. The recommended concentration for this application ranges from 0.5 to 1.0% .

Synthesis of Heterocyclic Compounds

1,1-Diethylthiourea: is a reactant in the synthesis of various heterocyclic compounds . For instance, it can be used to prepare 3,5-Diethyltetrahydro-4-thioxo-1,3,5-triazine-1(2H)-propanoic acid through a condensation reaction with formaldehyde and β-alanine. These heterocyclic compounds have potential applications in pharmaceuticals and agrochemicals.

Analytical Chemistry

In analytical chemistry, 1,1-Diethylthiourea is used in methods for the isolation, identification, and determination of thioureas in various samples. Techniques such as high-performance liquid chromatography (HPLC) with ultraviolet detection are employed for this purpose .

Safety and Hazards

作用機序

Target of Action

1,1-Diethylthiourea, like other thioureas, primarily targets the thyroid gland . It inhibits the peroxidase in the thyroid gland, which is responsible for the production of thyroxine . Thyroxine is a crucial hormone that plays a significant role in metabolism, growth, and development.

Mode of Action

The compound interacts with its target by acting as an antioxidant . It inhibits the peroxidase enzyme in the thyroid gland, thereby reducing the production of thyroxine . This inhibition leads to a decrease in thyroid hormone synthesis, causing an increased pituitary secretion of thyrotropic hormone, which can lead to hyperplasia of the thyroid .

Biochemical Pathways

The primary biochemical pathway affected by 1,1-Diethylthiourea is the thyroid hormone synthesis pathway . By inhibiting the peroxidase enzyme, 1,1-Diethylthiourea disrupts the normal synthesis of thyroid hormones, leading to a decrease in the levels of these hormones in the body .

Pharmacokinetics

After oral administration to humans and animals, 1,1-Diethylthiourea is practically completely absorbed and is excreted largely unchanged via the kidneys . The compound can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .

Result of Action

The primary result of 1,1-Diethylthiourea’s action is a decrease in the production of thyroid hormones, which can lead to symptoms of hypothyroidism . These may include fatigue, weight gain, cold intolerance, and depression. Long-term exposure can lead to goiter and potential tumor formation in the thyroid gland .

Action Environment

1,1-Diethylthiourea is used mainly in the rubber industry as an accelerator for the vulcanization of several types of rubber with reactive cross-linking sites, including polychloroprene (neoprene), ethylene–propylene–diene and chlorobutyl rubber . The suggested concentration ranges from 0.5 to 1.0 %

特性

IUPAC Name |

1,1-diethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLHIRFQKMVKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

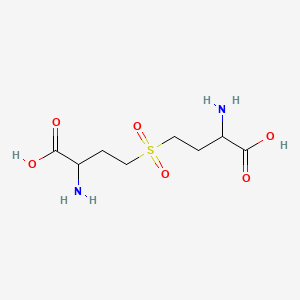

CCN(CC)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870449 | |

| Record name | N,N-Diethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Diethylthiourea | |

CAS RN |

7204-46-8 | |

| Record name | N,N-Diethylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7204-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-diethylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11C3P5I496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for 1,1-Diethylthiourea?

A: 1,1-Diethylthiourea can be synthesized by reacting 1,1-diethylthiourea with 4-methylbenzoic acid under microwave irradiation. This method uses potassium fluoride on alumina as a catalyst and N,N-dimethylformamide as a solvent. [, ] This approach offers improved yields compared to traditional methods. []

Q2: How does 1,1-Diethylthiourea behave in reactions with organometallic reagents?

A: Research indicates that 1,1-Diethylthiourea can undergo interesting transformations with organophosphorus reagents. For instance, when reacted with lithium diphenylphosphide, a cyclization reaction occurs. This process involves the desulfurization of the thiourea moiety and a sulfur transfer from carbon to phosphorus, ultimately forming a phosphorus-functionalized isoindole derivative. []

Q3: Can 1,1-Diethylthiourea act as a ligand in coordination chemistry?

A: Yes, 1,1-Diethylthiourea demonstrates versatility as a ligand. It can act as a monodentate ligand by coordinating through its sulfur atom, as observed in complexes with copper(I). [] Interestingly, in some reactions with metal precursors, 1,1-Diethylthiourea can be generated in situ via C=N bond cleavage of a more complex thiourea-based ligand. []

Q4: Are there other examples of 1,1-Diethylthiourea acting as a building block for ligands?

A: Absolutely. One example involves incorporating 1,1-Diethylthiourea into a larger structure containing a diphenylphosphinothioyl group. This type of ligand can bind to metals like nickel(II), palladium(II), and cobalt(II) in a bidentate fashion, forming square planar and tetrahedral complexes. []

Q5: What analytical techniques are commonly employed to characterize 1,1-Diethylthiourea and its derivatives?

A: Characterization of 1,1-Diethylthiourea derivatives often involves a combination of techniques. These include infrared spectroscopy (IR), UV-Visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 31P NMR), electrospray ionization mass spectrometry (ESI-MS), and elemental analysis. [] For structural elucidation, X-ray crystallography is particularly valuable, as it provides detailed insights into the three-dimensional arrangement of atoms within the molecule. [, ]

Q6: Has computational chemistry been used to study 1,1-Diethylthiourea and its complexes?

A: Yes, density functional theory (DFT) calculations have been performed on complexes containing 1,1-Diethylthiourea as a ligand. These computations provide valuable information about the electronic structure of the compounds, complementing experimental data obtained from techniques like X-ray crystallography. [] Such computational studies contribute to a deeper understanding of the properties and behavior of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-O-[2-[4-[(2R)-2,3-bis[(3,5-dinitrobenzoyl)oxy]propoxy]phenyl]ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1194278.png)